molecular formula C5H4N4 B11924480 3H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-79-4

3H-Pyrazolo[3,4-d]pyrimidine

Cat. No.: B11924480
CAS No.: 271-79-4
M. Wt: 120.11 g/mol
InChI Key: ZKLZWYYOUIMSJD-UHFFFAOYSA-N
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Description

3H-Pyrazolo[3,4-d]pyrimidine: is an organic compound belonging to the class of pyrazolopyrimidines. These compounds consist of a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have gained significant attention due to their versatile pharmacological properties, including anti-proliferative and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[3,4-d]pyrimidine typically involves the formation of pyrazol-3-one substrates, which are then cyclized to form the pyrazolopyrimidine core. One common method involves the treatment of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines with potential pharmacological activities .

Scientific Research Applications

3H-Pyrazolo[3,4-d]pyrimidine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 3H-Pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce apoptosis and halt the proliferation of cancer cells . Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioglycoside derivatives

Comparison: 3H-Pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features and its ability to inhibit CDKs effectively. Compared to similar compounds, it has shown superior cytotoxic activities against various cancer cell lines . The presence of different substituents on the pyrazolopyrimidine ring can significantly influence its biological activity and specificity .

Properties

CAS No.

271-79-4

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

3H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1,3H,2H2

InChI Key

ZKLZWYYOUIMSJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2N=N1

Origin of Product

United States

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